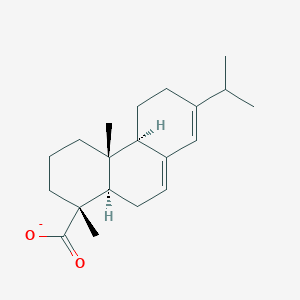

abieta-7,13-diène-18-oate

Vue d'ensemble

Description

L'acide abiétique, également connu sous le nom d'acide abietinique ou d'acide sylvique, est un acide organique naturel que l'on trouve principalement dans les conifères. Il est un composant important de la colophane, la partie solide de l'oléorésine de ces arbres. L'acide abiétique est un solide incolore à l'état pur, mais il se présente souvent sous forme de solide jaune vitreux ou partiellement cristallin dans les échantillons commerciaux. Il est largement utilisé dans diverses industries, notamment les peintures, les vernis, les savons et les flux de brasage .

Applications De Recherche Scientifique

Abietic acid has a wide range of applications in scientific research:

Chemistry: Used as a starting material for synthesizing various derivatives and as a component in resin analysis.

Industry: Utilized in the production of paints, varnishes, and lacquers due to its drying properties.

Mécanisme D'action

Target of Action

The primary target of Abieta-7,13-diene-18-oate is the enzyme abieta-7,13-dien-18-ol hydroxylase . This enzyme belongs to the family of cytochrome P450 (heme-thiolate) proteins . It plays a crucial role in the biosynthesis of abietic acid, a resin acid found in coniferous trees .

Mode of Action

Abieta-7,13-diene-18-oate interacts with its target enzyme through a chemical reaction. The enzyme abieta-7,13-dien-18-ol hydroxylase catalyzes the conversion of abieta-7,13-dien-18-ol to abieta-7,13-dien-18-oate . This reaction also involves the reduction of NADPH–hemoprotein reductase .

Biochemical Pathways

The action of Abieta-7,13-diene-18-oate affects the biosynthesis pathway of abietic acid . This compound is involved in the final step of this pathway, which is catalyzed by the enzyme abieta-7,13-dien-18-ol hydroxylase . The activity of this enzyme has been demonstrated in cell-free stem extracts of Abies grandis (grand fir) and Pinus contorta (lodgepole pine) .

Pharmacokinetics

The molecular weight of this compound is316.4776 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of Abieta-7,13-diene-18-oate is the production of abietic acid , a resin acid found in coniferous trees . This compound is produced through the catalytic action of the enzyme abieta-7,13-dien-18-ol hydroxylase .

Action Environment

The action of Abieta-7,13-diene-18-oate and its efficacy can be influenced by various environmental factors. For instance, the enzyme that this compound targets, abieta-7,13-dien-18-ol hydroxylase, has been found in cell-free stem extracts of specific coniferous trees This suggests that the presence and activity of this enzyme, and consequently the action of Abieta-7,13-diene-18-oate, may vary depending on the species of the tree and potentially other environmental conditions

Analyse Biochimique

Biochemical Properties

It is known that this compound is involved in the pathway of abietic acid biosynthesis . The enzyme Abietadienol/abietadienal oxidase (CYP720B1) is known to interact with Abieta-7,13-diene-18-oate . This enzyme catalyzes the oxidation of multiple diterpene alcohol and aldehydes .

Molecular Mechanism

It is known to be involved in the pathway of abietic acid biosynthesis . The enzyme Abietadienol/abietadienal oxidase (CYP720B1) catalyzes the oxidation of multiple diterpene alcohol and aldehydes

Metabolic Pathways

Abieta-7,13-diene-18-oate is involved in the pathway of abietic acid biosynthesis . The enzyme Abietadienol/abietadienal oxidase (CYP720B1) interacts with Abieta-7,13-diene-18-oate in this pathway

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acide abiétique est principalement extrait de la colophane des arbres par isomérisation. Le procédé consiste à dissoudre la colophane dans l'éthanol et l'acide chlorhydrique, puis à faire refluer et à distiller à la vapeur pour éliminer l'éthanol et l'acide. Le résidu est ensuite dissous dans l'éther, extrait à l'eau et séché sur du sulfate de sodium anhydre. Le produit final est obtenu par cristallisation .

Méthodes de Production Industrielle : Dans les milieux industriels, l'acide abiétique est produit en convertissant les acides résiniques en gomme d'ester par réaction avec des quantités contrôlées de glycérol ou d'autres alcools polyhydriques. Ce procédé améliore la stabilité et la facilité d'utilisation des acides résiniques dans diverses applications .

Types de Réactions:

Réduction : Il peut être réduit pour former différents dérivés, bien que les réactions de réduction spécifiques soient moins souvent documentées.

Substitution : L'acide abiétique réagit avec les bases, organiques et inorganiques, produisant des sels et d'autres dérivés.

Réactifs et Conditions Courants:

Oxydation : Implique généralement une exposition à l'oxygène ou à des agents oxydants dans des conditions contrôlées.

Réduction : Nécessite des agents réducteurs, bien que les conditions spécifiques soient moins fréquemment détaillées.

Substitution : Implique des bases telles que l'hydroxyde de sodium ou d'autres bases métalliques.

Principaux Produits Formés:

Oxydation : Produit divers dérivés oxydés, y compris des hydroperoxydes et d'autres composés oxygénés.

Substitution : Forme des sels et des esters, tels que les abiétates.

4. Applications de la Recherche Scientifique

L'acide abiétique a une large gamme d'applications dans la recherche scientifique :

Industrie : Utilisé dans la production de peintures, de vernis et de laques en raison de ses propriétés de séchage.

5. Mécanisme d'Action

L'acide abiétique exerce ses effets par le biais de multiples voies moléculaires:

Anti-inflammatoire : Inhibe la voie MAPK, réduisant la neuroinflammation et la perturbation de la barrière hémato-encéphalique.

Anticancéreux : Induit l'apoptose dans les cellules cancéreuses via la voie d'apoptose extrinsèque, en régulant à la hausse Fas, Fasl et caspase-8.

Antioxydant : Présente une activité antioxydante élevée, contribuant à ses propriétés cicatrisantes.

Comparaison Avec Des Composés Similaires

L'acide abiétique appartient au groupe des diterpènes abiétaniques, des composés organiques dérivés de quatre unités d'isoprène. Des composés similaires comprennent:

- Acide néoabiétique

- Acide palustrique

- Acide lévopimarique

Ces composés partagent des caractéristiques structurales similaires et se trouvent également dans la colophane. l'acide abiétique est unique en raison de sa présence prédominante et de ses applications industrielles étendues .

L'acide abiétique se distingue par sa polyvalence et sa large gamme d'applications, allant des utilisations industrielles aux avantages thérapeutiques potentiels. Ses propriétés chimiques uniques et sa réactivité en font un composé précieux dans divers domaines de la recherche et de l'industrie.

Propriétés

Numéro CAS |

10248-55-2 |

|---|---|

Formule moléculaire |

C40H58CuO4 |

Poids moléculaire |

666.4 g/mol |

Nom IUPAC |

copper;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/2C20H30O2.Cu/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 |

Clé InChI |

BCYMZMFCJMHEBD-UHFFFAOYSA-L |

SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C |

SMILES isomérique |

CC(C)C1=CC2=CCC3[C@](CCCC3(C2CC1)C)(C)C(=O)O.[Cu] |

SMILES canonique |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Cu+2] |

Point d'ébullition |

482 °F at 9 mmHg (NTP, 1992) |

Densité |

1.07 g/cm³ |

Point d'éclair |

187 °C |

melting_point |

343 to 345 °F (NTP, 1992) 100-150 °C |

Key on ui other cas no. |

10248-55-2 |

Description physique |

Yellowish resinous powder. (NTP, 1992) Pellets or Large Crystals; NKRA; Dry Powder, Liquid, Other Solid; Other Solid; Liquid; Dry Powder; Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Liquid; Liquid, Other Solid Light yellow to amber solid; [ICSC] Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline] PALE-YELLOW-TO-AMBER FRAGMENTS OR POWDER WITH CHARACTERISTIC ODOUR. |

Numéros CAS associés |

10248-55-2 (unspecified copper salt) 13463-98-4 (calcium salt) 14351-66-7 (hydrochloride salt) 23250-44-4 (potassium salt) 66104-40-3 (strontium salt) 66104-41-4 (barium salt) 67816-10-8 (Pd(+2) salt) 6798-76-1 (zinc salt) |

Solubilité |

Solubility in water: none |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)